molecular formula C10H12ClNO2 B5278186 3-chloro-N-ethyl-4-methoxybenzamide

3-chloro-N-ethyl-4-methoxybenzamide

Cat. No.: B5278186
M. Wt: 213.66 g/mol
InChI Key: CBERHVVVMDURLD-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-methoxybenzamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position, an ethyl group at the nitrogen atom, and a methoxy group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-4-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chlorine atom at the third position.

    Ethylation: Finally, the amine group is ethylated to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: The compound can be reduced under specific conditions, affecting the chlorine or ethyl groups.

    Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Products may include compounds with oxidized methoxy groups.

    Reduction: Reduced products may have altered chlorine or ethyl groups.

    Substitution: Substituted products will have different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-ethyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(4-ethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide

Comparison: 3-chloro-N-ethyl-4-methoxybenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and metabolic stability, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-N-ethyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-12-10(13)7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERHVVVMDURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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